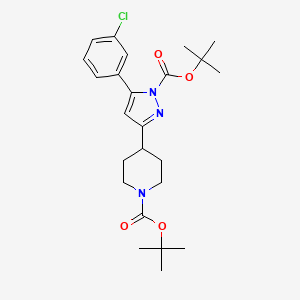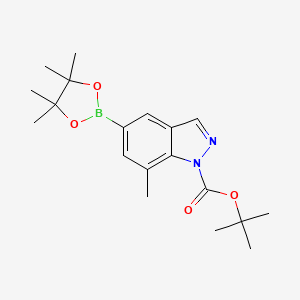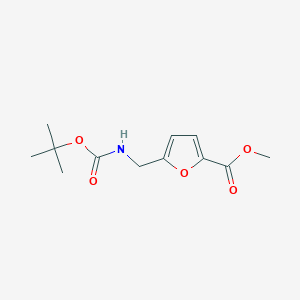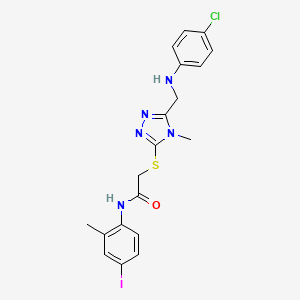
2-Benzothiazolecarbothioylchloride(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazolecarbothioylchloride(9CI) is a chemical compound with the molecular formula C8H4ClNS2 and a molecular weight of 213.71 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a benzothiazole ring and a carbothioyl chloride group, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzothiazolecarbothioylchloride(9CI) can be synthesized through several methods. One common approach involves the reaction of benzothiazole with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Benzothiazolecarbothioylchloride(9CI) often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common practices to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzothiazolecarbothioylchloride(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles, such as amines or alcohols.
Addition Reactions: The compound can also undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with 2-Benzothiazolecarbothioylchloride(9CI) include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with the use of solvents like dichloromethane or tetrahydrofuran to facilitate the process .
Major Products Formed
The major products formed from reactions involving 2-Benzothiazolecarbothioylchloride(9CI) depend on the nature of the nucleophile. For example, reactions with amines yield benzothiazolecarbamides, while reactions with alcohols produce benzothiazolecarbamates .
Applications De Recherche Scientifique
2-Benzothiazolecarbothioylchloride(9CI) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Benzothiazolecarbothioylchloride(9CI) involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound can interact with proteins and enzymes, modifying their structure and function .
Comparaison Avec Des Composés Similaires
2-Benzothiazolecarbothioylchloride(9CI) can be compared with other similar compounds, such as:
Benzothiazole-2-carbonyl chloride: Similar in structure but differs in the functional group attached to the benzothiazole ring.
Benzothiazole-2-thiol: Contains a thiol group instead of a carbothioyl chloride group, leading to different reactivity and applications.
The uniqueness of 2-Benzothiazolecarbothioylchloride(9CI) lies in its specific reactivity and the ability to introduce benzothiazole moieties into various molecules, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
58861-60-2 |
|---|---|
Formule moléculaire |
C8H4ClNS2 |
Poids moléculaire |
213.7 g/mol |
Nom IUPAC |
1,3-benzothiazole-2-carbothioyl chloride |
InChI |
InChI=1S/C8H4ClNS2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H |
Clé InChI |
KQXPAGYTWYZXAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11771287.png)

![4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11771307.png)




![(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)

